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molecular formula C5H4F3NOS B1403046 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol CAS No. 1206673-53-1

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol

Cat. No. B1403046
M. Wt: 183.15 g/mol
InChI Key: APFSEMUFTXFEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912218B2

Procedure details

The method described in Example 4 (step 4.5.) is followed. Starting from 1 g (8.84 mmol) of thiazole-4-carboxaldehyde, 0.10 ml (0.10 mmol) of a 1M solution of tetrabutylammonium fluoride in THF and 1.38 g (9.72 mmol) of trifluoromethyltrimethylsilane (TMS-CF3), and after chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol, gives 0.54 g of pure product in the form of a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.38 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:26][C:27]([Si](C)(C)C)([F:29])[F:28]>C1COCC1>[F:26][C:27]([F:29])([F:28])[CH:6]([C:4]1[N:3]=[CH:2][S:1][CH:5]=1)[OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=NC(=C1)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
1.38 g
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C=1N=CSC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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